Cas no 1443979-21-2 (ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
![ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid structure](https://ja.kuujia.com/scimg/cas/1443979-21-2x500.png)
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid 化学的及び物理的性質
名前と識別子
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- trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate
- ethyl 2-(morpholine-3-carbonylamino)acetate;2,2,2-trifluoroacetic acid
- ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid
- Z1623872066
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- インチ: 1S/C9H16N2O4.C2HF3O2/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3,(H,11,13);(H,6,7)
- InChIKey: QRZPOPSIQGCERL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(F)F.O1CCNC(C(NCC(=O)OCC)=O)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 316
- トポロジー分子極性表面積: 114
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390568-1g |
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid |
1443979-21-2 | 95%+ | 1g |
$507 | 2023-01-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13181-1-500MG |
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid |
1443979-21-2 | 95% | 500MG |
¥ 2,270.00 | 2023-03-08 | |
Enamine | EN300-128213-0.1g |
ethyl 2-[(morpholin-3-yl)formamido]acetate, trifluoroacetic acid |
1443979-21-2 | 95% | 0.1g |
$416.0 | 2023-05-24 | |
Enamine | EN300-128213-5.0g |
ethyl 2-[(morpholin-3-yl)formamido]acetate, trifluoroacetic acid |
1443979-21-2 | 95% | 5g |
$3479.0 | 2023-05-24 | |
Enamine | EN300-128213-0.05g |
ethyl 2-[(morpholin-3-yl)formamido]acetate, trifluoroacetic acid |
1443979-21-2 | 95% | 0.05g |
$278.0 | 2023-05-24 | |
TRC | B587210-50mg |
trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate |
1443979-21-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-128213-2.5g |
ethyl 2-[(morpholin-3-yl)formamido]acetate, trifluoroacetic acid |
1443979-21-2 | 95% | 2.5g |
$2351.0 | 2023-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13181-1-5G |
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid |
1443979-21-2 | 95% | 5g |
¥ 10,197.00 | 2023-03-08 | |
Chemenu | CM390568-10g |
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid |
1443979-21-2 | 95%+ | 10g |
$2251 | 2023-01-09 | |
Enamine | EN300-128213-1.0g |
ethyl 2-[(morpholin-3-yl)formamido]acetate, trifluoroacetic acid |
1443979-21-2 | 95% | 1g |
$1200.0 | 2023-05-24 |
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid 関連文献
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Michael S. Webster-Gardiner,Ross Fu,George C. Fortman,Robert J. Nielsen,T. Brent Gunnoe,William A. Goddard III Catal. Sci. Technol. 2015 5 96
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Thomas Saal,Ralf Haiges,Karl O Christe Dalton Trans. 2023 52 18143
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3. Formation and characterization of the radical cation of pentamethylbenzyl trifluoroacetate from the oxidation of hexamethyl (Dewar benzene) by thallium(III) trifluoroacetate in trifluoroacetic acid—a slow and complex reactionLennart Eberson,Michael P. Hartshorn,Ola Persson,Jan O. Svensson J. Chem. Soc. Perkin Trans. 2 1995 1253
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Eric W. Price,Jacqueline F. Cawthray,Michael J. Adam,Chris Orvig Dalton Trans. 2014 43 7176
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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6. Formation and characterization of the radical cation of pentamethylbenzyl trifluoroacetate from the oxidation of hexamethyl (Dewar benzene) by thallium(III) trifluoroacetate in trifluoroacetic acid—a slow and complex reactionLennart Eberson,Michael P. Hartshorn,Ola Persson,Jan O. Svensson J. Chem. Soc. Perkin Trans. 2 1995 1253
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Xu Jia,Cong Liu,Xuetong Xu,Fuying Wang,Weiwei Li,Liuxue Zhang,Shuyan Jiao,Genxing Zhu,Xiulian Wang RSC Adv. 2023 13 19140
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A. S. Bathe,A. Sanz Arjona,A. Regan,C. Wallace,C. R. Nerney,N. O'Donoghue,J. M. Crosland,T. Simonian,R. I. Walton,P. W. Dunne Nanoscale Adv. 2022 4 5343
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Joseph Zakzeski,Sarah Burton,Andrew Behn,Martin Head-Gordon,Alexis T. Bell Phys. Chem. Chem. Phys. 2009 11 9903
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Manjusha Boda,G. Naresh Patwari Phys. Chem. Chem. Phys. 2022 24 5879
ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acidに関する追加情報
Ethyl 2-[(Morpholin-3-yl)formamido]acetate; Trifluoroacetic Acid: A Comprehensive Overview
Ethyl 2-[(Morpholin-3-yl)formamido]acetate; Trifluoroacetic Acid is a compound with the CAS number 1443979-21-2, which has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of morpholine, a heterocyclic amine, and is often used as an intermediate in the synthesis of various bioactive molecules. The presence of the trifluoroacetic acid moiety further enhances its reactivity and versatility in chemical reactions.
The structure of ethyl 2-[(morpholin-3-yl)formamido]acetate is characterized by a morpholine ring, which is connected to a formamide group via a methylene bridge. This formamide group is further linked to an ethyl ester, making the compound highly soluble in organic solvents. The trifluoroacetic acid component acts as a strong acid catalyst, facilitating various reactions such as nucleophilic substitutions and condensations.
Recent studies have highlighted the potential of this compound in the synthesis of peptide analogs and other bioactive molecules. For instance, researchers have utilized ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid as a key intermediate in the construction of cyclic peptides, which are known for their potent biological activities. The ability of this compound to undergo efficient cyclization reactions has made it a valuable tool in medicinal chemistry.
In addition to its role in peptide synthesis, ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid has also been explored for its applications in polymer chemistry. The compound's ability to act as a cross-linking agent has been leveraged in the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials hold promise for use in advanced drug delivery systems and tissue engineering applications.
The synthesis of ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid typically involves a multi-step process that begins with the preparation of morpholine derivatives. The formamide group is introduced via a nucleophilic substitution reaction, followed by esterification to yield the final product. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for its subsequent applications.
From an environmental standpoint, ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling and disposal to minimize ecological impact. Researchers are actively exploring greener synthesis routes and waste management strategies to enhance the sustainability of this compound's production.
In conclusion, ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid (CAS No: 1443979-21-2) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As ongoing research continues to uncover new uses for this compound, its significance in the chemical industry is expected to grow further.
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